molecular formula C14H20O3 B14318581 Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate CAS No. 106111-49-3

Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate

Cat. No.: B14318581
CAS No.: 106111-49-3
M. Wt: 236.31 g/mol
InChI Key: OSHCALSANPFVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate is an organic compound with a unique structure that includes a but-2-ynoate moiety and a 6-methylideneoct-7-en-1-yl group

Preparation Methods

The synthesis of Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate can be achieved through a series of chemical reactions. One common method involves the reaction of cyclopentene with methacrolein, followed by hydrogenation to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the alkyne moiety, using reagents like sodium amide or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

106111-49-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 4-(6-methylideneoct-7-enoxy)but-2-ynoate

InChI

InChI=1S/C14H20O3/c1-4-13(2)9-6-5-7-11-17-12-8-10-14(15)16-3/h4H,1-2,5-7,9,11-12H2,3H3

InChI Key

OSHCALSANPFVNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CCOCCCCCC(=C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.